molecular formula C10H12O B099241 3-(2-Methylphenyl)propanal CAS No. 19564-40-0

3-(2-Methylphenyl)propanal

Cat. No. B099241
CAS RN: 19564-40-0
M. Wt: 148.2 g/mol
InChI Key: CIHMXRXLWPQFTH-UHFFFAOYSA-N
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Description

3-(2-Methylphenyl)propanal is a chemical compound that can be synthesized through various chemical reactions. While the provided papers do not directly discuss 3-(2-Methylphenyl)propanal, they do provide insights into related compounds and their synthesis, molecular structure, and properties, which can be extrapolated to understand 3-(2-Methylphenyl)propanal.

Synthesis Analysis

The synthesis of related compounds often involves condensation reactions. For instance, the synthesis of 2-methyl-3-phenyl-propanal is achieved through an eco-friendly "one-pot" process using a multifunctional catalyst derived from a hydrotalcite precursor, which simplifies the conventional multi-step process . Similarly, various substituted propanals, such as 3-oxo-3-phenyl-2-arylhydrazonopropanals, are synthesized through condensation with active methylene reagents, leading to the formation of different products depending on the reaction conditions . These methods could potentially be adapted for the synthesis of 3-(2-Methylphenyl)propanal.

Molecular Structure Analysis

The molecular structure of compounds related to 3-(2-Methylphenyl)propanal can be determined using techniques such as X-ray crystallography. For example, the crystal structure of methyl 2-hydroxyimino-3-phenyl-propionate was resolved, providing detailed information on bond lengths and angles, as well as intermolecular hydrogen bonding . Similarly, the structure of a quinazolinone derivative was elucidated, revealing its monoclinic space group and unit cell parameters . These analyses are crucial for understanding the three-dimensional arrangement of atoms within a molecule.

Chemical Reactions Analysis

The reactivity of compounds structurally similar to 3-(2-Methylphenyl)propanal can be quite diverse. For instance, 3-oxo-3-phenyl-2-arylhydrazonopropanals undergo various reactions, including 6π-electrocyclization, to yield different heterocyclic compounds . The reactivity of 3-(2-Methylphenyl)propanal would likely be influenced by the presence of the aldehyde group and the methyl substituent on the aromatic ring.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds are influenced by their molecular structure. For example, the synthesis and properties of 2-cyano 3-(4 dimethylaminophenyl) prop 2-enoic acid dye were studied, revealing insights into its electronic properties and thermal stability . The antioxidant properties of methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl) propionate were also investigated, demonstrating its potential as a stabilizing agent . These properties are important for the practical applications of such compounds in various industries.

Scientific Research Applications

Flavor Compounds in Foods

Branched aldehydes like 2-methyl propanal and 3-methyl butanal play significant roles as flavor compounds in various food products, both fermented and non-fermented. The production and degradation of these aldehydes from amino acids have been thoroughly explored. This research provides insights into controlling the formation of desired levels of these aldehydes in food products (Smit, Engels, & Smit, 2009).

Synthesis of Alkyl-substituted Compounds

3-(2-Methylphenyl)propanal is used in the synthesis of various compounds. For instance, propanal is used in the synthesis of alkyl-substituted 3-cyano-2-piperidone and related compounds, showcasing its utility in producing complex organic molecules (Dyachenko & Chernega, 2005).

X-ray Studies and Computational Analysis

In the field of molecular structure analysis, 3-(2-Methylphenyl)propanal derivatives have been characterized using techniques like X-ray diffraction and computational methods. This research contributes to understanding the geometric and electronic properties of such compounds (Nycz, Małecki, Zawiazalec, & Paździorek, 2011).

Enantioseparation Studies

The compound has been a subject of enantioseparation studies, important in the field of stereochemistry. Such research contributes to the understanding of how the position of substituents like the methyl group affects enantiorecognition and chemical interactions (Jin, Bao, Sun, & Tong, 2020).

Environmentally Friendly Synthesis

Research into the eco-friendly synthesis of 2-methyl-3-phenyl-propanal from benzaldehyde and propanal using multifunctional catalysts has been conducted. This is important for developing more sustainable chemical synthesis processes (Tichit, Coq, Cerneaux, & Durand, 2002).

Nonlinear Optical Studies

The compound's derivatives have been studied for their nonlinear optical properties, which are essential for developing new materials for optical devices like optical limiters and switches (Valverde, Osório, Fonseca, & Baseia, 2018).

Safety and Efficacy in Flavourings

Studies on the safety and efficacy of tertiary alcohols and esters, including derivatives of 3-(2-Methylphenyl)propanal, have been conducted. This research is crucial for the safe use of these compounds as flavorings in food and animal feed (Westendorf, 2012).

Analytical Characterization

Analytical characterization of synthetic cathinone derivatives, including compounds related to 3-(2-Methylphenyl)propanal, has been performed using various spectroscopy and chromatography techniques. This contributes to the identification and understanding of new psychoactive substances (Qian, Jia, Li, Liu, & Hua, 2017).

properties

IUPAC Name

3-(2-methylphenyl)propanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O/c1-9-5-2-3-6-10(9)7-4-8-11/h2-3,5-6,8H,4,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIHMXRXLWPQFTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10569870
Record name 3-(2-Methylphenyl)propanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10569870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Methylphenyl)propanal

CAS RN

19564-40-0
Record name 3-(2-Methylphenyl)propanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10569870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
FI Carroll, MS Melvin, MC Nuckols… - Journal of medicinal …, 2006 - ACS Publications
In a previous study, we identified (−)-N-[(1R,4S,5S,7R)-5-(3-hydroxyphenyl)-4-methyl-2-(3-phenylpropyl)-2-azabicyclo[3.3.1]non-7-yl]-3-(1-piperidinyl)propanamide (5a, KAA-1) as the …
Number of citations: 31 pubs.acs.org
A Kaur, G Kaur, S Trehan - 1998 - nopr.niscpr.res.in
The synthesis of aldol products of acrolein and related systems has received considerable attention I. Many stereoselective and regiospecific methods have been developed'. The need …
Number of citations: 1 nopr.niscpr.res.in
Z Yue, B Gong, W Cheng, K Wu, X Yang, C Liu… - Cv.'Taishuu'Through a … - papers.ssrn.com
9 Abstract: Diospyros kaki. cv.'Taishuu'is currently the most popular sweet persimmon 10 variety in the world. However, the metabolic causes of differences in taste are unknown 11 due …
Number of citations: 0 papers.ssrn.com
H Natsir, AR Arif, AW Wahab, P Budi, RA Arfah… - …, 2022 - pharmacia.pensoft.net
Moringa oleifera is a tropical plant in the Moringaceae family that contains a lot of bioactive compounds. This study aimed to isolate and characterize the enzyme xanthine oxidase (XO), …
Number of citations: 5 pharmacia.pensoft.net
AM Phelps - 2015 - search.proquest.com
Controlling the outcome of transition metal-catalyzed group transfer reactions represents a powerful strategy for assembling complex synthesis targets. Herein, we describe two such …
Number of citations: 0 search.proquest.com
RJ Scamp - 2017 - search.proquest.com
Carbon-nitrogen bonds are common to many classes of natural products and bioactive compounds. As such, efficient methods to construct nitrogenated organic scaffolds are in constant …
Number of citations: 2 search.proquest.com

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